molecular formula C24H48N4O.C2H4O2<br>C26H52N4O3 B12689622 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate CAS No. 93942-11-1

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate

Cat. No.: B12689622
CAS No.: 93942-11-1
M. Wt: 468.7 g/mol
InChI Key: LUEUPNTVGDTBLL-JRYFSKGNSA-N
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Description

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS: 93942-11-1) is a polyamine-fatty acid conjugate with a monoacetate counterion. Its structure comprises an 18-carbon acyl chain (octadeca-9,12-dienamide) linked to a triethylenetetramine backbone, terminated by an acetamide group. Key properties include a molecular weight of 470.42 g/mol (C₂₄H₅₀N₄O·C₂H₄O₂), 5 hydrogen bond donors, 6 acceptors, and 23 rotatable bonds . The conjugated diene system at positions 9 and 12 introduces rigidity, while the ethylamino groups enhance water solubility via protonation. This compound is hypothesized to have applications in surfactant chemistry or drug delivery due to its amphiphilic nature .

Properties

CAS No.

93942-11-1

Molecular Formula

C24H48N4O.C2H4O2
C26H52N4O3

Molecular Weight

468.7 g/mol

IUPAC Name

acetic acid;(9E,12E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C24H48N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25;1-2(3)4/h6-7,9-10,26-27H,2-5,8,11-23,25H2,1H3,(H,28,29);1H3,(H,3,4)/b7-6+,10-9+;

InChI Key

LUEUPNTVGDTBLL-JRYFSKGNSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Activation of Octadeca-9,12-dienoic Acid

  • React octadeca-9,12-dienoic acid with a coupling agent (e.g., EDC or DCC) in an organic solvent like dichloromethane.
  • Add a catalytic amount of N-hydroxysuccinimide (NHS) to form an active ester intermediate.

Step 2: Reaction with Polyamine Backbone

  • Introduce the polyamine (e.g., diethylenetriamine) into the reaction mixture under controlled conditions.
  • Stir at room temperature or slightly elevated temperatures to facilitate amide bond formation.
  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Purification

  • Purify the crude product using column chromatography or recrystallization techniques to remove unreacted precursors and side products.

Step 4: Formation of Monoacetate Salt

  • Dissolve the purified amide in acetic acid solution.
  • Stir at ambient temperature until the monoacetate salt forms.
  • Dry and isolate the final product.

Reaction Conditions

Step Reagents Conditions Outcome
Activation of fatty acid Octadeca-9,12-dienoic acid + EDC/DCC + NHS Solvent: Dichloromethane; Temp: 0–25°C Formation of active ester
Amide bond formation Active ester + Polyamine Solvent: DMF; Temp: 25–50°C Amide linkage
Monoacetate salt formation Acetic acid Ambient temperature Monoacetate salt

Analysis of Preparation Methods

The synthesis requires careful control of reaction conditions to ensure high yield and purity:

  • Use of Coupling Agents : Carbodiimides like EDC or DCC are preferred for activating carboxylic acids due to their efficiency in forming amide bonds.

  • Stepwise Addition of Polyamines : Sequential addition prevents overreaction and ensures proper incorporation of amino groups.

  • Purification Techniques : Column chromatography or recrystallization is essential to isolate the target compound from impurities.

Key Observations

  • The presence of multiple amino groups enhances reactivity but necessitates precise control during synthesis.
  • The acetate salt improves solubility and stability, making it suitable for biological applications.
  • Reaction monitoring via TLC ensures accurate tracking of intermediate stages.

Summary Table

Compound Name CAS Number Molecular Formula Molecular Weight
N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate 93942-11-1 C28H57N5O3 511.784 g/mol

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential as a drug delivery agent owing to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of surfactants and emulsifiers in the cosmetic and pharmaceutical industries.

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Double Bonds Chain Length H-Bond Donors/Acceptors Rotatable Bonds Notable Features
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (Main Compound) 93942-11-1 C₂₄H₅₀N₄O·C₂H₄O₂ 470.42 2 (9,12) C18 5 / 6 23 Intermediate unsaturation; high flexibility
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate 94113-42-5 C₂₄H₄₈N₃O₃ 426.66 1 (9) C18 4 / 5 21 Reduced rigidity; lower molecular weight
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate 93942-13-3 C₂₆H₄₉N₄O₃ 465.69 3 (9,12,15) C18 5 / 6 21 Increased unsaturation; higher complexity
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate 94113-41-4 C₂₀H₄₂N₃O₃ 400.62 0 C16 4 / 5 18 Shorter chain; saturated acyl group
(9Z)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-9-octadecenamide 5839-65-6 C₂₂H₄₄N₂O₂ 368.61 1 (9) C18 3 / 4 17 Hydroxyethyl substituent; reduced amines

Key Comparative Insights

The monoene analog (CAS 94113-42-5) exhibits greater flexibility, which may enhance solubility in nonpolar solvents .

Chain Length :

  • The palmitamide derivative (C16, CAS 94113-41-4) has a shorter chain, lowering its molecular weight (400.62 g/mol) and lipophilicity compared to the C18 analogs. This could favor faster metabolic clearance .

Substituent Effects: Replacing an aminoethyl group with a hydroxyethyl (CAS 5839-65-6) reduces hydrogen-bond donors (3 vs. 5 in the main compound) and introduces a polar hydroxyl group, enhancing water solubility but reducing cationic charge .

Hydrogen Bonding and Solubility: The main compound’s 5 H-bond donors and acetate counterion improve aqueous solubility relative to non-acetylated analogs. However, the hydroxyethyl variant (CAS 5839-65-6) may exhibit even higher solubility due to its hydroxyl group .

Research Implications

  • Drug Delivery: The main compound’s balance of unsaturation and amine density may optimize lipid bilayer interactions, making it suitable for nanoparticle formulations.
  • Surfactants : The palmitamide’s shorter chain could reduce viscosity in surfactant applications compared to C18 analogs .
  • Targeted Modifications : Introducing hydroxyethyl groups (CAS 5839-65-6) or varying unsaturation allows tuning of solubility and charge for specific industrial or pharmaceutical uses .

Biological Activity

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a complex organic compound with significant potential in biological systems due to its unique structural features. This article explores its biological activity, synthesis, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is C28H57N5O3, with a molecular weight of approximately 511.78 g/mol. The compound features a long hydrocarbon chain (octadeca-9,12-dienamide) linked to a polyamine backbone consisting of multiple aminoethyl units. This structure allows for extensive hydrogen bonding and interaction possibilities within biological systems .

Biological Activity

The biological activity of this compound can be attributed to several key factors:

  • Hydrogen Bonding : The presence of multiple amino groups enhances the ability to form hydrogen bonds with various biomolecules, potentially influencing cellular processes.
  • Cellular Interactions : Preliminary studies suggest that this compound may interact with cellular membranes and proteins, affecting their functions and stability.
  • Therapeutic Potential : Research is ongoing to explore its potential applications in drug design and development, particularly in targeting specific diseases.

Research indicates that N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate may exhibit the following mechanisms of action:

  • Antimicrobial Activity : Some studies have suggested that compounds with similar structures possess antimicrobial properties, potentially making this compound effective against certain pathogens.
  • Anti-inflammatory Effects : The ability to modulate inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.
  • Cell Proliferation Modulation : Its interactions with cell signaling pathways may influence cell growth and differentiation, indicating possible applications in cancer therapy.

Synthesis

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves multi-step organic synthesis techniques. These methods allow for precise control over the molecular architecture, ensuring the desired properties are achieved.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with readily available amino acids or their derivatives.
  • Coupling Reactions : Various coupling reactions are employed to link the amino groups to the fatty acid chain.
  • Purification : The final product is purified using chromatographic techniques to isolate the desired compound from by-products .

Comparative Analysis

To better understand the uniqueness of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-[2-[2-(2-Aminoethylamino)ethyl]octadeca-9,12-dienamideC24H48N4OShorter carbon chain; fewer amino groups
N-[3-[3-(Aminopropyl)-aminopropyl]octadeca-9,12-dienamideC25H50N4OContains propyl instead of ethyl linkers
N-[4-[4-(Aminobutyl)-aminobutyl]hexadeca-9,12-dienamideC26H52N4OLonger carbon chain; different linker structure

This table illustrates how the extensive polyamine structure combined with a long hydrophobic tail may enhance biological interactions compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of compounds similar to N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate:

  • Antimicrobial Studies : Research has shown promising results regarding the antimicrobial efficacy against various bacterial strains.
    • Example Study : A study demonstrated that related compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed potential mechanisms through which it could modulate inflammatory responses.
    • Example Study : In vitro assays indicated reduced cytokine production in macrophages treated with similar polyamine compounds.
  • Cancer Research : Studies are exploring its role in inhibiting cancer cell proliferation.
    • Example Study : Preliminary findings suggest that treatment with structurally related compounds resulted in decreased viability of certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis typically involves sequential amidation and acetylation steps. For example, the octadeca-9,12-dienoic acid precursor can be coupled to a polyamine backbone (e.g., triethylenetetramine derivatives) using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions . Purification via column chromatography (silica gel, gradient elution with CHCl₃/MeOH) is critical to isolate the monoacetate form. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (δ 2.02 ppm for acetate methyl group) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : The compound is hygroscopic and sensitive to oxidation due to its unsaturated dienamide moiety. Store under argon at –20°C in amber vials. Use anhydrous solvents (e.g., DMSO-d6 for NMR) to prevent hydrolysis. Safety protocols from analogous ethylenediamine derivatives recommend using fume hoods, nitrile gloves, and chemical-resistant lab coats to avoid skin/eye exposure .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 500–600 range) to confirm molecular weight and acetate adducts .
  • NMR : ¹H/¹³C NMR to resolve ethylenediamine backbone signals (δ 2.5–3.5 ppm for NH/CH₂ groups) and dienamide doublets (δ 5.3–5.4 ppm, J = 10–12 Hz) .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) to confirm secondary structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in membrane interaction studies?

  • Methodological Answer : Variability in activity may arise from aggregation states or solvent effects. Use dynamic light scattering (DLS) to assess nanoparticle formation in aqueous buffers. Compare results across solvent systems (e.g., PBS vs. lipid vesicles). For membrane studies, employ surface plasmon resonance (SPR) to quantify binding kinetics to phospholipid bilayers . Reference control compounds with similar dienamide structures (e.g., sphingolipid derivatives) to validate assays .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (e.g., PBS). Monitor degradation via LC-MS over 24–72 hours. Identify hydrolytic byproducts (e.g., free octadecadienoic acid) using tandem MS/MS. For in vitro models, add protease inhibitors to cell culture media to distinguish chemical vs. enzymatic breakdown .

Q. How can computational modeling aid in predicting the compound’s interaction with cellular targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations) against putative targets like G-protein-coupled receptors (GPCRs) or lipid-binding proteins. Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Q. What are the challenges in synthesizing isotopically labeled analogs for metabolic tracing?

  • Methodological Answer : Introduce ¹³C or ¹⁵N labels at the ethylenediamine backbone using labeled precursors (e.g., ¹⁵N-ethylenediamine). Challenges include minimizing isotopic dilution during coupling steps and ensuring label retention during purification. Confirm isotopic purity via NMR isotope splitting and mass spectrometry .

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